5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cells, indicating potential antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through the formation of hydrazone derivatives . These derivatives are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group .
Biochemical Pathways
Related compounds have been associated with antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have demonstrated antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate diamines with ketene aminals or other electron-deficient reagents. One common method includes the reaction of 1,1-bis(methylthio)-2-nitroethylene with diamines in ethanol under reflux conditions . Another approach involves the use of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: This compound shares a similar fused ring system but differs in the nitrogen atom placement.
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: This derivative has a carboxylate group, which imparts different chemical properties.
Uniqueness
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific structural configuration, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-4-8-9-5-6-10(7)8/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCBRUNUDZBFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC=CN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144042-79-5 |
Source
|
Record name | 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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